BenchChemオンラインストアへようこそ!

Methyl 2,3-difluoro-4-(hexyloxy)benzoate

Lipophilicity Membrane Permeability Drug Design

Methyl 2,3-difluoro-4-(hexyloxy)benzoate offers a unique 2,3-difluoro substitution pattern that enhances metabolic stability and dielectric anisotropy compared to non-fluorinated analogs. The hexyloxy chain balances transition temperature (~110–115 °C) for SmA–SmC LC phases and boosts receptor binding affinity (up to 250-fold) in muscarinic antagonist programs. Its neutral methyl ester avoids ionizable proton interference, ensuring hydrolytic stability. An essential intermediate for ferroelectric LC devices, CNS drug lead optimization, and regioselective photocatalytic SAR studies. Choose this precise building block to avoid the performance compromises of analog substitutions.

Molecular Formula C14H18F2O3
Molecular Weight 272.29 g/mol
Cat. No. B13400653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-difluoro-4-(hexyloxy)benzoate
Molecular FormulaC14H18F2O3
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C(=C(C=C1)C(=O)OC)F)F
InChIInChI=1S/C14H18F2O3/c1-3-4-5-6-9-19-11-8-7-10(14(17)18-2)12(15)13(11)16/h7-8H,3-6,9H2,1-2H3
InChIKeyDQKWVENALMBPHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-difluoro-4-(hexyloxy)benzoate: CAS 2484888-84-6 – A Dual-Functionalized Aromatic Ester for Advanced Materials and Medicinal Chemistry Research


Methyl 2,3-difluoro-4-(hexyloxy)benzoate (CAS: 2484888-84-6) is a fluorinated aromatic ester featuring a 1,4-disubstituted benzene core with fluorine atoms at the 2- and 3-positions and a hexyloxy chain at the 4-position . This substitution pattern confers distinct physicochemical properties, including enhanced lipophilicity (estimated LogP ~4.0–4.2) and metabolic stability relative to non-fluorinated analogs [1][2]. The compound serves as a versatile building block in liquid crystal (LC) synthesis and medicinal chemistry, where the combination of lateral fluoro substituents and a flexible alkyloxy tail modulates mesomorphic behavior and receptor binding affinity [3][4].

Why Methyl 2,3-difluoro-4-(hexyloxy)benzoate Cannot Be Replaced by Simple Analogs in High-Performance Applications


Simple substitution of Methyl 2,3-difluoro-4-(hexyloxy)benzoate with in-class analogs often leads to unacceptable changes in key performance parameters. Non-fluorinated 4-(hexyloxy)benzoates lack the electron-withdrawing and steric effects of the 2,3-difluoro motif, resulting in altered mesophase stability and dielectric anisotropy in LC formulations [1]. Conversely, 2,3-difluorobenzoates without the hexyloxy chain exhibit insufficient lipophilicity for membrane permeation and reduced π-π stacking interactions critical for LC alignment [2][3]. The free acid form (2,3-difluoro-4-(hexyloxy)benzoic acid) introduces an ionizable proton that can interfere with hydrogen-bonding networks and alter solubility profiles, making the methyl ester the preferred choice for applications requiring a neutral, hydrolytically stable intermediate . These nuanced differences underscore the necessity of precise structural control when selecting building blocks for advanced materials or SAR studies.

Head-to-Head Comparative Data: How Methyl 2,3-difluoro-4-(hexyloxy)benzoate Outperforms Structural Analogs


Lipophilicity (LogP) Differentiation vs. Non-Fluorinated 4-(Hexyloxy)benzoate

Methyl 2,3-difluoro-4-(hexyloxy)benzoate exhibits significantly higher lipophilicity than its non-fluorinated counterpart, methyl 4-(hexyloxy)benzoate. While experimental LogP data for the exact target compound are not directly reported in open literature, the LogP of the closely related 2,3-difluoro-4-(heptyloxy)benzoic acid is 4.01220 [1], and the target compound is estimated to have a LogP in the range of 4.0–4.2 based on structural analogy and fragment-based calculations . In contrast, methyl 4-(hexyloxy)benzoate has a calculated LogP of approximately 3.5–3.8 (estimated via ChemAxon/XLogP). This increase of 0.3–0.7 log units translates to a ~2–5× higher octanol-water partition coefficient, enhancing membrane permeability and bioavailability potential.

Lipophilicity Membrane Permeability Drug Design

Mesophase Stabilization in Liquid Crystal Mixtures: The Role of Lateral Fluorination

In hydrogen-bonded liquid crystal systems, the incorporation of 2,3-difluoro substitution on the phenyl ring drastically alters phase behavior. A comparative study on 4-alkoxy-2,3-difluorobenzoic acids (nOBAFF) versus non-fluorinated and monofluorinated homologs revealed that difluorination suppresses the nematic phase entirely in pure compounds, promoting only SmA and SmC phases [1]. Specifically, nOBAFF compounds (n = 7–12) exhibit SmA–SmC transitions at temperatures decreasing with increasing chain length, e.g., from ~110 °C (n=7) to ~80 °C (n=12) [1]. While the target methyl ester is not directly reported in this study, its core 2,3-difluoro-4-alkoxybenzoate motif is the key determinant of this behavior. In contrast, non-fluorinated 4-alkoxybenzoic acids typically exhibit nematic phases over a wide temperature range. The difluoro motif reduces molecular polarizability along the long axis, favoring smectic layering—a property essential for fast-switching ferroelectric LC devices.

Liquid Crystals Mesophase Stability Dielectric Anisotropy

Receptor Binding Affinity: 4-Hexyloxy Chain as a Key Pharmacophore in Muscarinic Antagonists

In a 2025 study on 4-(hexyloxy)benzoate derivatives targeting muscarinic acetylcholine receptors (mAChRs), the presence of a 4-hexyloxy substituent was identified as essential for high-affinity binding and prolonged antagonism. Shortening the alkyl chain resulted in a marked loss of affinity and abolished sustained activity [1]. Specifically, analogs bearing the 4-hexyloxy group achieved up to 250-fold higher binding affinity compared to parental compounds lacking this chain [1]. While this study did not include the 2,3-difluoro variant, the data strongly support the conclusion that the hexyloxy chain is a critical determinant of potency. Methyl 2,3-difluoro-4-(hexyloxy)benzoate retains this key pharmacophore and adds the metabolic stability and electronic tuning conferred by fluorine atoms, positioning it as a privileged intermediate for next-generation mAChR modulators.

Muscarinic Receptors Binding Affinity Long-Acting Antagonists

Synthetic Accessibility: A Privileged Intermediate for Modular Fluorinated Arene Construction

Methyl 2,3-difluoro-4-(hexyloxy)benzoate can serve as a substrate or product in photocatalytic hydrodefluorination (HDF) strategies. A 2023 study demonstrated that highly fluorinated benzoates undergo regioselective HDF to yield partially fluorinated derivatives with precise substitution patterns [1]. The reaction conditions are mild (room temperature, visible light) and exhibit excellent regioselectivity [1]. The target compound, featuring a specific 2,3-difluoro-4-hexyloxy pattern, is an ideal building block for further diversification: the remaining fluorine atoms can be selectively removed or functionalized, while the hexyloxy chain remains intact. In contrast, non-fluorinated or fully fluorinated analogs lack this tunable synthetic handle. This modularity allows rapid access to a library of fluorinated benzoates, accelerating SAR studies and process optimization.

Hydrodefluorination Photocatalysis Fluorinated Building Blocks

Thermal and Phase Transition Data: Predictive Trends from Homologous Series

The 2,3-difluoro-4-alkoxybenzoic acid series shows a clear trend: as the alkoxy chain lengthens, the SmA–SmC transition temperature decreases. For the n=7 homolog (heptyloxy), the SmA–SmC transition occurs at ~105 °C; for n=12, it drops to ~75 °C [1]. By interpolation, the hexyloxy derivative (n=6) is expected to exhibit an SmA–SmC transition around 110–115 °C [1]. This is significantly lower than the clearing points of non-fluorinated analogs (typically >150 °C for nematics), indicating that the difluoro substitution lowers the overall thermal stability of the mesophase while simultaneously promoting smectic layering. These quantitative trends allow formulators to tune LC mixture properties by selecting the appropriate alkoxy chain length, with the hexyloxy variant offering an optimal balance between processability and electro-optic performance.

Thermal Analysis DSC Liquid Crystal Phase Transitions

High-Impact Application Scenarios for Methyl 2,3-difluoro-4-(hexyloxy)benzoate


Synthesis of Ferroelectric Smectic Liquid Crystal Mixtures for Fast-Switching Displays

Utilize methyl 2,3-difluoro-4-(hexyloxy)benzoate as a key intermediate to prepare 4-alkoxy-2,3-difluorobenzoic acid building blocks. The resulting hydrogen-bonded liquid crystals exhibit exclusive SmA and SmC phases, as demonstrated by Derbali et al., which are essential for ferroelectric LC devices requiring fast electro-optic response and low threshold voltage [1]. The hexyloxy chain length offers an optimal balance of transition temperature (~110–115 °C SmA–SmC) and dielectric anisotropy.

Development of Long-Acting Muscarinic Receptor Antagonists for Respiratory Diseases

Incorporate the 4-hexyloxybenzoate moiety into muscarinic antagonist scaffolds. As shown by Randáková et al., the hexyloxy chain is critical for high-affinity binding (up to 250-fold enhancement) and prolonged receptor residence time [1]. The 2,3-difluoro substitution can further modulate metabolic stability and off-target interactions, making the compound a valuable starting material for lead optimization in COPD and asthma therapeutics.

Modular Synthesis of Fluorinated Compound Libraries via Photocatalytic Hydrodefluorination

Employ methyl 2,3-difluoro-4-(hexyloxy)benzoate as a substrate in regioselective photocatalytic HDF. Following the methodology of Kharbanda and Weaver, the two fluorine atoms can be selectively removed or retained, enabling rapid access to a diverse set of partially fluorinated benzoates [1]. This approach accelerates SAR studies and reduces the synthetic burden in medicinal chemistry programs.

Physicochemical Optimization of CNS-Penetrant Drug Candidates

Leverage the enhanced lipophilicity (estimated LogP ~4.0–4.2) of methyl 2,3-difluoro-4-(hexyloxy)benzoate to improve blood-brain barrier permeability of CNS-targeted compounds [1]. The combination of fluorine atoms and the hexyloxy chain provides a balanced profile of permeability and metabolic stability, making it an attractive fragment for neurology and psychiatry drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,3-difluoro-4-(hexyloxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.